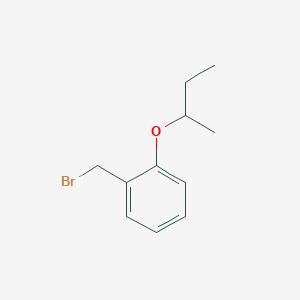

1-(Bromomethyl)-2-sec-butoxybenzene

Description

1-(Bromomethyl)-2-sec-butoxybenzene is an ortho-substituted aromatic compound featuring a bromomethyl (–CH₂Br) group and a sec-butoxy (–OCH(CH₂CH₃)CH₂CH₃) substituent on the benzene ring. This compound is of interest in organic synthesis due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions. Its structure enables applications in pharmaceuticals, agrochemicals, and materials science, where selective functionalization is required .

Properties

CAS No. |

475198-00-6 |

|---|---|

Molecular Formula |

C11H15BrO |

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(bromomethyl)-2-butan-2-yloxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

ZEIYDYGAUQBARZ-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC=C1CBr |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weights, and applications:

Substituent Effects

- Electron-Withdrawing Groups (EWG): Compounds like NBOP-Br (with –NO₂) and the trifluoromethoxy derivative exhibit enhanced electrophilicity at the bromomethyl group, accelerating nucleophilic substitution .

- Polarity: The trifluoromethoxy group (–O-CF₃) increases hydrophobicity and density, making the compound suitable for specialized materials .

Preparation Methods

Alkylation of 2-Hydroxybenzyl Derivatives with sec-Butyl Groups

A common approach involves alkylation of an ortho-hydroxybenzyl precursor with sec-butyl halides or sec-butyl alcohol derivatives under basic conditions to install the sec-butoxy group.

- Typical conditions: Use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures (20–50°C).

- Reaction time: Ranges from 3 to 15 hours depending on substrate reactivity.

- Yields: High yields reported (up to 95%) for related alkylation reactions under these conditions.

Bromomethylation of sec-Butoxybenzene Derivatives

The bromomethyl group can be introduced via bromination of the methyl group adjacent to the aromatic ring using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under acidic conditions.

- Typical reagents: NBS, bromine, or other brominating agents.

- Solvents: Commonly carbon tetrachloride, chloroform, or DMF.

- Conditions: Often carried out at ambient temperature or under reflux.

- Purification: Silica gel column chromatography is used to isolate the pure bromomethyl product.

Detailed Experimental Data from Analogous Reactions

The following table summarizes experimental conditions and yields from related benzyl bromide and sec-butoxybenzene preparations, which can be adapted for 1-(Bromomethyl)-2-sec-butoxybenzene synthesis:

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation of phenol with sec-butyl bromide | Potassium carbonate (1.25 eq), sec-butyl bromide (1.1 eq) | DMF | 20°C | 15 h | 92-95% | Stirring at room temperature; workup with ethyl acetate and water washes; purification by silica gel chromatography |

| Bromomethylation of benzyl alcohol derivative | NBS, radical initiator | CCl4 or DMF | RT or reflux | 2-4 h | 75-85% | Controlled addition of NBS; reaction monitored by TLC; purification by column chromatography |

Representative Synthetic Procedure (Hypothetical)

Based on analogous literature methods, a plausible synthetic route to 1-(Bromomethyl)-2-sec-butoxybenzene is as follows:

Preparation of 2-sec-butoxybenzyl alcohol:

- Dissolve 2-hydroxybenzyl alcohol in dry DMF.

- Add potassium carbonate and sec-butyl bromide dropwise.

- Stir at 20°C for 12–15 hours.

- Extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.

- Purify by silica gel chromatography.

Bromination of benzyl alcohol to bromomethyl derivative:

- Dissolve the purified 2-sec-butoxybenzyl alcohol in dry CCl4.

- Add NBS and a catalytic amount of benzoyl peroxide.

- Reflux under nitrogen atmosphere for 2–3 hours.

- Cool, filter off succinimide byproduct.

- Concentrate and purify the product by column chromatography.

Analytical and Purity Data

- Molecular weight: 243.14 g/mol

- Density: Approximately 1.3 g/cm³

- Boiling point: ~276°C at 760 mmHg

- Flash point: ~109°C

- LogP: 4.24 (indicating moderate lipophilicity)

- Index of refraction: 1.529

These physical properties are consistent with a bromomethylated sec-butoxybenzene derivative and can be used to confirm product identity.

Summary Table of Preparation Parameters

| Parameter | Value / Range | Comments |

|---|---|---|

| Base for alkylation | Potassium carbonate | Mild base, effective in DMF |

| Alkylation solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent facilitates SN2 |

| Alkylation temperature | 20–50°C | Room temperature sufficient in many cases |

| Alkylation time | 3–15 hours | Longer times improve yield |

| Bromination reagent | N-Bromosuccinimide (NBS) | Common brominating agent for benzylic positions |

| Bromination solvent | Carbon tetrachloride or DMF | Non-polar or polar solvents used |

| Bromination temperature | Room temperature to reflux | Controlled to avoid overbromination |

| Purification | Silica gel chromatography | Ensures high purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2-sec-butoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For alkylation, use a Lewis acid catalyst (e.g., AlCl₃) to activate the bromomethyl group. Ensure anhydrous conditions to avoid hydrolysis . For nucleophilic substitution, the sec-butoxy group’s steric hindrance may require elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) to improve reactivity . Monitor yields using GC-MS or HPLC, as competing side reactions (e.g., elimination) can reduce efficiency.

Q. How can the structure of 1-(Bromomethyl)-2-sec-butoxybenzene be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the bromomethyl group (~4.3–4.5 ppm) and a multiplet for the sec-butoxy group’s methine proton (~3.5–4.0 ppm). -NMR will confirm the quaternary carbon adjacent to the bromine (~30–35 ppm) .

- IR : Look for C-Br stretching (~550–600 cm) and ether C-O-C asymmetric stretching (~1250 cm) .

- Mass Spectrometry : The molecular ion peak (M) should match the molecular weight (e.g., 273.3 g/mol for CHBrO). Fragmentation patterns may include loss of Br (M-80) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., sec-butoxy vs. methoxy) influence the reactivity of bromomethyl-substituted benzenes in cross-coupling reactions?

- Methodological Answer : The sec-butoxy group is electron-donating via resonance but sterically bulky, which can slow down Suzuki-Miyaura couplings. Compare with analogs like 1-(Bromomethyl)-2-methoxybenzene :

- Steric Effects : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity of the bromomethyl group, accelerating substitution. Adjust catalyst systems (e.g., Pd(OAc)/XPhos) based on substituent electronics .

Q. What strategies resolve contradictions in reported reactivity data for bromomethylbenzene derivatives under varying catalytic conditions?

- Methodological Answer :

- Case Study : If a Pd-catalyzed coupling fails, test alternative metals (e.g., Ni or Cu) or switch to photoredox catalysis. For example, Ni-catalyzed reactions tolerate steric bulk better than Pd .

- Data Analysis : Use DFT calculations to model transition states and identify steric/electronic barriers. Compare with experimental results from analogs like 1-(Bromomethyl)-4-chloro-2-fluorobenzene .

Q. How can the metabolic stability of 1-(Bromomethyl)-2-sec-butoxybenzene be predicted for drug discovery applications?

- Methodological Answer :

- Lipophilicity : Measure logP (e.g., ~3.2 for similar compounds in ) to assess membrane permeability.

- Metabolic Sites : The bromomethyl group is susceptible to glutathione conjugation, while the sec-butoxy group may undergo oxidative cleavage (CYP450 enzymes). Use in vitro microsomal assays (e.g., human liver microsomes) to quantify degradation rates .

Key Research Considerations

- Synthetic Challenges : The sec-butoxy group’s steric bulk may necessitate longer reaction times or higher catalyst loadings compared to less hindered analogs .

- Toxicity : Bromomethyl derivatives require careful handling due to alkylating potential. Use glove boxes and monitor for DNA adduct formation in biological studies .

- Computational Modeling : Leverage tools like Gaussian or ORCA to predict reaction pathways and substituent effects, validated against experimental data from PubChem or DSSTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.